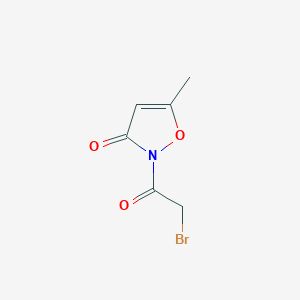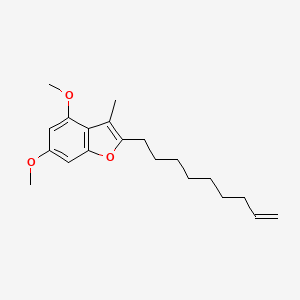
N-Benzoylglycyl-D-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoylglycyl-D-prolinamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a glycyl-D-prolinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoylglycyl-D-prolinamide typically involves the condensation of benzoyl chloride with glycyl-D-prolinamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts can also be explored to enhance the efficiency and selectivity of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzoylglycyl-D-prolinamide can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines and alcohols.
Substitution: Various acylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-Benzoylglycyl-D-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Benzoylglycyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme inhibition: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: By interacting with receptor sites and altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N-Benzyl-D-prolinamide
- N-Acetylglycyl-D-prolinamide
- N-Benzoylglycyl-L-prolinamide
Comparison: N-Benzoylglycyl-D-prolinamide is unique due to its specific structural features, such as the presence of a benzoyl group and the D-prolinamide moiety. Compared to N-Benzyl-D-prolinamide, it has a higher potential for specific interactions with biological targets due to the benzoyl group’s electronic properties. N-Acetylglycyl-D-prolinamide, on the other hand, may have different solubility and reactivity profiles due to the acetyl group.
Eigenschaften
CAS-Nummer |
177433-42-0 |
|---|---|
Molekularformel |
C14H17N3O3 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(2R)-1-(2-benzamidoacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H17N3O3/c15-13(19)11-7-4-8-17(11)12(18)9-16-14(20)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,19)(H,16,20)/t11-/m1/s1 |
InChI-Schlüssel |
HZEAHZITPZUBJP-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/no-structure.png)

![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)



![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)

![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)

![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)
